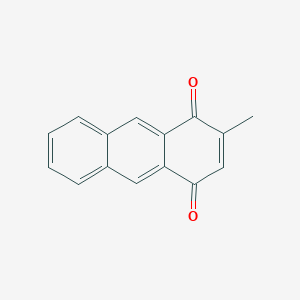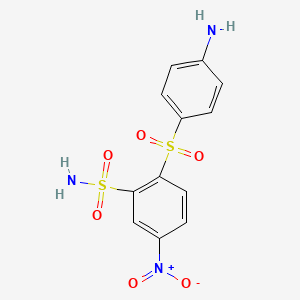
8-(Furan-2-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(furan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a heterocyclic compound that features a furan ring attached to a purine scaffold
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(furan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the reaction of a furan derivative with a purine precursor under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the furan ring is introduced to the purine scaffold in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
8-(furan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using hydrogenation catalysts to yield dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furanones.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated purine derivatives.
Wissenschaftliche Forschungsanwendungen
8-(furan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Explored for its potential antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 8-(furan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Its structural similarity to nucleotides allows it to interfere with DNA and RNA synthesis, making it a potential candidate for antiviral and anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-benzyl-2-[(furan-2-yl)methyl]-6-(3-hydroxyphenyl)-3H,7H-imidazo[1,2-a]pyrazin-3-one
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
8-(furan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of both a furan ring and a purine scaffold, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
33797-74-9 |
|---|---|
Molekularformel |
C11H10N4O3 |
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
8-(furan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C11H10N4O3/c1-14-9-7(10(16)15(2)11(14)17)12-8(13-9)6-4-3-5-18-6/h3-5H,1-2H3,(H,12,13) |
InChI-Schlüssel |
LQKQPUSYFFEBGL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


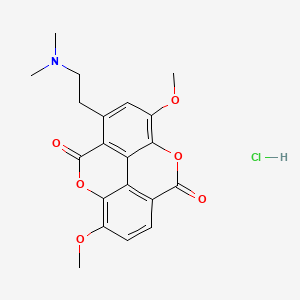
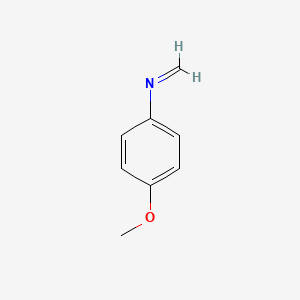
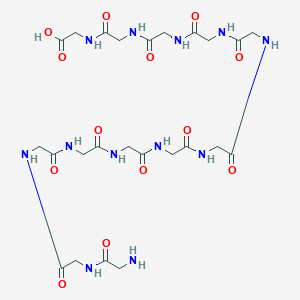
![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)

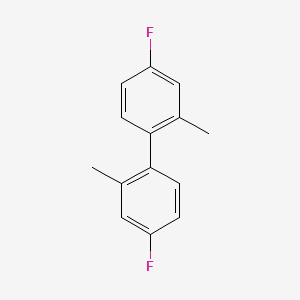
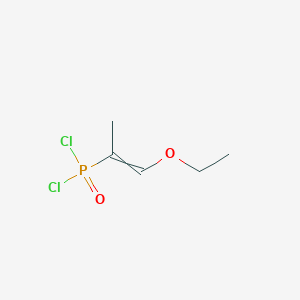
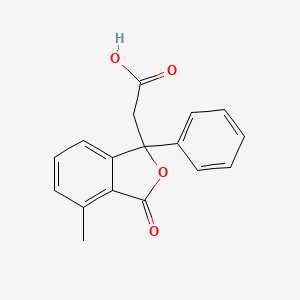
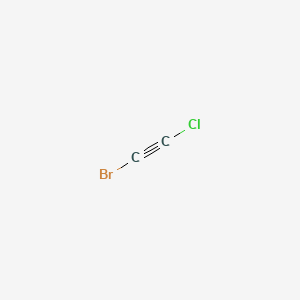
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)

